2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a bromophenyl group, an amino group, and a nitro group attached to an isoindoline core. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione typically involves a multi-step process:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can yield amino derivatives.
Scientific Research Applications
2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-2-carboxylic acid share structural similarities with 2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione.
Isoindoline Derivatives: Other isoindoline derivatives, such as isoindoline-1,3-dione and its substituted analogs, are also similar.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H10BrN3O4 |
---|---|
Molecular Weight |
376.16 g/mol |
IUPAC Name |
2-[(4-bromoanilino)methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H10BrN3O4/c16-9-1-3-10(4-2-9)17-8-18-14(20)12-6-5-11(19(22)23)7-13(12)15(18)21/h1-7,17H,8H2 |
InChI Key |
NQQBVFLQWJOTRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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